5-Chloro-2-cyclopentyl-1H-benzimidazole
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Overview
Description
5-Chloro-2-cyclopentyl-1H-benzimidazole is a chemical compound with the molecular formula C12H13ClN2 and a molecular weight of 220.7 g/mol . It is a benzimidazole derivative, which is a class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical and industrial applications.
Mechanism of Action
Biochemical Pathways
Given the compound’s structure, it may be involved in pathways related to cell signaling or metabolism . The downstream effects of these interactions would depend on the specific pathways and targets involved.
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, determining how much of the compound reaches its targets in the body .
Result of Action
Depending on its targets and mode of action, the compound could have a wide range of effects, from altering gene expression to disrupting cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Chloro-2-cyclopentyl-1H-benzimidazole. Factors such as temperature, pH, and the presence of other molecules could affect how the compound interacts with its targets .
Preparation Methods
The synthesis of 5-Chloro-2-cyclopentyl-1H-benzimidazole can be achieved through several synthetic routes. One common method involves the cyclodehydration of the corresponding carboxylic acids and 1,2-phenylenediamine derivatives using hydrochloric acid as the catalyst and solvent . This method is efficient and widely used in the preparation of benzimidazole derivatives.
In industrial production, the compound can be synthesized using large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
5-Chloro-2-cyclopentyl-1H-benzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, which involves the use of boron reagents and palladium catalysts.
Scientific Research Applications
5-Chloro-2-cyclopentyl-1H-benzimidazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: It is used in biological studies to investigate its effects on various biological systems and pathways.
Industry: It is used in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
5-Chloro-2-cyclopentyl-1H-benzimidazole can be compared with other similar benzimidazole derivatives, such as:
5-Chloro-1H-benzimidazole: A simpler benzimidazole derivative with a chlorine atom at the 5-position.
2-Cyclopentyl-1H-benzimidazole: A benzimidazole derivative with a cyclopentyl group at the 2-position.
5-Chloro-2-methyl-1H-benzimidazole: A benzimidazole derivative with a chlorine atom at the 5-position and a methyl group at the 2-position.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
6-chloro-2-cyclopentyl-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2/c13-9-5-6-10-11(7-9)15-12(14-10)8-3-1-2-4-8/h5-8H,1-4H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZKRKRVGHXULJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC3=C(N2)C=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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